molecular formula C8H6F6N2 B11761687 [4,6-bis(Trifluoromethyl)-2-pyridyl]methanamine

[4,6-bis(Trifluoromethyl)-2-pyridyl]methanamine

Cat. No.: B11761687
M. Wt: 244.14 g/mol
InChI Key: PHYYGRCASOAZIY-UHFFFAOYSA-N
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Description

[4,6-bis(Trifluoromethyl)-2-pyridyl]methanamine: is an organic compound characterized by the presence of trifluoromethyl groups attached to a pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of [4,6-bis(Trifluoromethyl)-2-pyridyl]methanamine typically involves the introduction of trifluoromethyl groups to a pyridine ring followed by the formation of the methanamine group. One common method is the reaction of 4,6-dichloro-2-pyridine with trifluoromethylating agents such as trifluoromethyl iodide in the presence of a base like potassium carbonate. The resulting intermediate is then subjected to reductive amination using reagents like sodium borohydride and formaldehyde to yield the final product.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, purification techniques such as crystallization and chromatography are employed to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: [4,6-bis(Trifluoromethyl)-2-pyridyl]methanamine can undergo oxidation reactions, often using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides.

    Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride, resulting in the formation of reduced amine derivatives.

    Substitution: Nucleophilic substitution reactions can occur, where the trifluoromethyl groups can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, potassium permanganate, acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.

    Substitution: Nucleophiles like amines, thiols, or halides, often in the presence of catalysts or under reflux conditions.

Major Products:

    Oxidation Products: Oxides and hydroxylated derivatives.

    Reduction Products: Reduced amine derivatives.

    Substitution Products: Compounds with substituted functional groups replacing the trifluoromethyl groups.

Scientific Research Applications

Chemistry: [4,6-bis(Trifluoromethyl)-2-pyridyl]methanamine is used as a building block in the synthesis of more complex organic molecules

Biology: In biological research, this compound is investigated for its potential as a ligand in the development of new pharmaceuticals. The trifluoromethyl groups can influence the compound’s interaction with biological targets, potentially leading to the discovery of new drugs.

Medicine: The compound’s potential medicinal applications include its use as a precursor in the synthesis of drugs with improved pharmacokinetic properties. The presence of trifluoromethyl groups can enhance the metabolic stability and bioavailability of pharmaceutical agents.

Industry: In the industrial sector, this compound is utilized in the production of specialty chemicals and materials. Its unique properties make it valuable in the development of advanced materials with specific functionalities.

Mechanism of Action

The mechanism by which [4,6-bis(Trifluoromethyl)-2-pyridyl]methanamine exerts its effects involves its interaction with molecular targets such as enzymes, receptors, or nucleic acids. The trifluoromethyl groups can enhance the compound’s binding affinity and specificity towards these targets, leading to modulation of biological pathways. The exact pathways and molecular targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

  • [3,5-bis(Trifluoromethyl)phenyl]methanamine
  • [2,4-bis(Trifluoromethyl)phenyl]methanamine
  • [2,5-bis(Trifluoromethyl)phenyl]methanamine

Comparison: Compared to these similar compounds, [4,6-bis(Trifluoromethyl)-2-pyridyl]methanamine is unique due to the positioning of the trifluoromethyl groups on the pyridine ring. This positioning can influence the compound’s electronic properties, reactivity, and interaction with biological targets. The presence of the pyridine ring also distinguishes it from phenyl-based analogs, potentially offering different chemical and biological activities.

Properties

Molecular Formula

C8H6F6N2

Molecular Weight

244.14 g/mol

IUPAC Name

[4,6-bis(trifluoromethyl)pyridin-2-yl]methanamine

InChI

InChI=1S/C8H6F6N2/c9-7(10,11)4-1-5(3-15)16-6(2-4)8(12,13)14/h1-2H,3,15H2

InChI Key

PHYYGRCASOAZIY-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=C(N=C1CN)C(F)(F)F)C(F)(F)F

Origin of Product

United States

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